5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-4-33-19-11-9-18(10-12-19)25-27-22(17(2)34-25)16-29-13-14-30-23(26(29)31)15-21(28-30)20-7-5-6-8-24(20)32-3/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMQBLAORUGFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Oxazole Ring: This step involves the cyclization of a precursor compound containing an ethoxyphenyl group and a suitable leaving group, under acidic or basic conditions, to form the oxazole ring.
Attachment of the Pyrazolo[1,5-a]pyrazine Moiety: This involves the reaction of the oxazole intermediate with a pyrazolo[1,5-a]pyrazine derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to improve efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing crystallization, chromatography, or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and ethoxyphenyl groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxazole and pyrazolo[1,5-a]pyrazine rings, potentially opening these rings under strong reducing conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxazole and pyrazolo[1,5-a]pyrazine rings.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the original compound.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The synthetic pathways are crucial for optimizing yield and purity. For example, the incorporation of oxazol and pyrazole moieties can be achieved through condensation reactions followed by cyclization processes.
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Aldehyde + Amine | 70% |
| 2 | Cyclization | Acid catalyst | 65% |
| 3 | Purification | Crystallization | 80% |
Biological Activities
Research indicates that compounds similar to 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit a range of biological activities, including:
- Antimicrobial Activity: Studies have shown that pyrazole derivatives possess significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties: Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: Compounds with similar structures have been reported to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have investigated the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1: A study published in the Journal of Medicinal Chemistry highlighted that a structurally related compound exhibited potent anticancer activity against breast cancer cells, with IC50 values in low micromolar ranges. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
- Case Study 2: Another research article focused on the antimicrobial properties of pyrazole derivatives, demonstrating effectiveness against gram-positive and gram-negative bacteria. The study emphasized structure-activity relationships that enhance antibacterial efficacy .
Mechanism of Action
The mechanism of action of 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives, focusing on substituents, synthesis methods, and inferred bioactivities:
Key Observations
Structural Diversity: The target compound’s oxazole-methylpyrazine core distinguishes it from pyrazolo-pyrimidinones (e.g., MK66) and pyrazolo[3,4-d]pyrimidines . The oxazole moiety may confer unique steric and electronic properties compared to thiazole or pyrimidine analogs . Substituent Effects: The 4-ethoxyphenyl group in the target compound contrasts with the 4-chlorophenyl () and 4-hydroxyphenyl () groups in analogs. Methoxy/ethoxy substituents are associated with improved pharmacokinetic profiles due to enhanced solubility .
Pyrazolo-oxazole hybrids () are synthesized via azo coupling, suggesting divergent synthetic routes compared to pyrazinone derivatives .
Biological Implications :
- Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (e.g., ) exhibit protein-binding capabilities , likely due to planar aromatic systems and hydrogen-bonding substituents .
- Pyrazolo[3,4-d]pyrimidines () demonstrate kinase inhibition (e.g., IC₅₀ < 100 nM), suggesting the target compound may share similar mechanisms .
Research Findings and Data
Thermal and Physicochemical Properties
- Melting Points: Pyrazolo-oxazole hybrids (e.g., ) exhibit high thermal stability (MP: 375–377°C), whereas pyrazinones () melt at lower temperatures (252–255°C), likely due to reduced conjugation .
- Mass Spectrometry : The target compound’s molecular weight (~450–500 g/mol) is comparable to analogs in (Mass: 531.3 [M+1]) .
Pharmacological Potential
- Kinase Inhibition: Analogous pyrazolo-pyrimidines () and pyrazolo-pyrimidinones () are potent kinase inhibitors, suggesting the target compound may act on similar targets (e.g., EGFR or VEGFR) .
Biological Activity
5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, with the CAS number 1358482-04-8, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.5 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core substituted with an oxazole ring and various aromatic groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O3 |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 1358482-04-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of oxazole and pyrazole intermediates, followed by coupling reactions under specific conditions to yield the final product. Common reagents include ethyl bromoacetate and hydrazine hydrate, among others .
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer activity. For instance, similar compounds have shown sensitivity towards leukemia cell lines with GI₅₀ values ranging from 1.64 to 4.58 μM . The mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell survival.
Antimicrobial Activity
Compounds related to this class have been explored for their antimicrobial properties. Studies have demonstrated varying degrees of effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .
The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate biological pathways relevant to disease processes like cancer and infections .
Case Studies
- Anticancer Screening : A study evaluated a series of pyrazoline derivatives against various cancer cell lines using the National Cancer Institute's Developmental Therapeutics Program protocol. The results indicated that certain derivatives had promising activity against leukemia cells .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of similar pyrazolo compounds against common pathogens. The results highlighted effective inhibition against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical for its construction?
The compound is synthesized via multi-step protocols:
- Step 1 : Cyclization of thiourea analogues or hydrazide precursors to form the pyrazole or oxazole rings (e.g., using DMF-DMA or phenylhydrazine) .
- Step 2 : Functionalization via condensation or acylation reactions, such as coupling 5-methyloxazole derivatives with pyrazolo[1,5-a]pyrazinone scaffolds .
- Key intermediates : 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride and substituted benzaldehyde derivatives are critical for introducing ethoxy/methoxy aryl groups .
Q. How is the compound structurally characterized in academic research?
Structural confirmation relies on:
Q. What in vitro biological activities have been screened for this compound?
Initial pharmacological profiling includes:
- Antibacterial assays : Against Gram-positive/negative strains (e.g., MIC values via broth microdilution) .
- Antitubercular activity : Inhibition of Mycobacterium tuberculosis H37Rv (IC₅₀ values reported in low µM range) .
- Enzyme inhibition : Carbonic anhydrase I/II isoenzymes (hCA I/II) studied via UV-Vis spectroscopy .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) influence bioactivity in structure-activity relationship (SAR) studies?
- Methoxy groups : Enhance solubility but reduce metabolic stability due to demethylation .
- Ethoxy groups : Improve lipophilicity and membrane permeability, critical for CNS-targeted activity .
- Halogen substitutions (e.g., Cl) : Increase binding affinity to hydrophobic enzyme pockets (e.g., hCA II) .
Q. What mechanistic insights exist for its interaction with target enzymes like carbonic anhydrase?
- Docking studies : The pyrazolo[1,5-a]pyrazinone core occupies the enzyme’s active site, with methoxy/ethoxy groups forming hydrogen bonds to Zn²⁺-coordinated residues .
- Kinetic assays : Competitive inhibition confirmed via Lineweaver-Burk plots (Ki values in nM range) .
Q. How can computational modeling optimize its pharmacokinetic properties?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide redox stability .
- ADMET prediction : LogP values (~3.5) suggest moderate blood-brain barrier penetration; CYP450 metabolism is modeled to avoid toxic intermediates .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug approaches : Esterification of the pyrazinone carbonyl group enhances aqueous solubility .
- Co-crystallization : With cyclodextrins or surfactants improves dissolution rates .
Q. How are analytical methods validated for purity assessment in preclinical studies?
- HPLC/LC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm); method validated per ICH guidelines (precision ≤2% RSD) .
- Impurity profiling : Identifies byproducts from incomplete cyclization (e.g., open-chain hydrazides) .
Q. How are contradictions in activity data across studies resolved?
- Experimental variables : Differences in bacterial strain viability assays (e.g., H37Rv vs. clinical isolates) may explain antitubercular potency disparities .
- Follow-up studies : Dose-response curves and time-kill assays clarify bactericidal vs. bacteriostatic effects .
Methodological Guidance
- For synthesis : Prioritize phosphorous oxychloride-mediated cyclization for oxadiazole/pyrazole ring closure (yields >70%) .
- For SAR : Use fragment-based drug design (FBDD) to systematically vary substituents on the oxazole and pyrazinone moieties .
- For computational studies : Combine molecular dynamics (MD) with free-energy perturbation (FEP) to predict binding mode shifts under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
